molecular formula C13H10O5 B1440129 4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid CAS No. 1204297-27-7

4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid

Cat. No. B1440129
CAS RN: 1204297-27-7
M. Wt: 246.21 g/mol
InChI Key: XCGDCZVGHPWAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” is a chemical compound with the molecular formula C13H10O5 . It is a benzoic acid derivative .


Molecular Structure Analysis

The molecular structure of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” consists of a benzoic acid group attached to a furyl group through an oxoethoxy linker . The molecular weight of this compound is 246.22 .

Scientific Research Applications

Chemical Synthesis

“4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” can be used in chemical synthesis. For instance, it can undergo a Knoevenagel condensation reaction with benzene-acetaldehyde to produce 2-phenyl-3-(2-furyl)propenal .

Biomass Conversion

The compound can be derived from biomass, specifically from the thermal dehydration of pentose and hexose sugars . This makes it a sustainable resource for chemical production.

Production of Value-Added Chemicals

Furfural, a key derivative of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid”, can be used to produce a variety of value-added chemicals . These include furfuryl alcohol, furoic acid, hydroxymethylfurfural, furan, and tetrahydrofuran .

Environmental Sustainability

The use of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” in the production of bio-based chemicals contributes to environmental sustainability . It helps reduce dependency on petroleum-based chemicals and promotes the use of renewable resources.

properties

IUPAC Name

4-[2-(furan-2-yl)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-11(12-2-1-7-17-12)8-18-10-5-3-9(4-6-10)13(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGDCZVGHPWAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Furan-2-yl)-2-oxoethoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Reactant of Route 6
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.